Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroacetophenone with a bromination reagent to form 2-fluoro-alpha-bromoacetophenone. This intermediate then reacts with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution produces 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile, which is subsequently dechlorinated and reduced to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of catalytic hydrogenation and other advanced techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: This compound shares a similar pyrrole core but differs in the functional groups attached to the ring.
Thiophene Derivatives: These compounds have a sulfur atom in the ring instead of nitrogen and exhibit different chemical and biological properties.
Uniqueness: Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a fluorophenyl group and an ethyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMTNMMOMBDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.